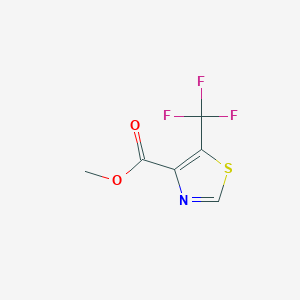
N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: C24H25N5O4 . It is a white crystalline solid that can dissolve in various organic solvents such as ketones, alcohols, and esters . MPPOH has a molecular weight of 447.49 g/mol and a melting point of 129°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPPOH involves a multi-step process starting from 4-nitro-2-pyridinecarboxylic acid. The key steps include:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nitration, reduction, and condensation.
Coupling Reactions: The intermediates are then subjected to coupling reactions with 2-hydroxyphenylpiperazine and other reagents to form the final product.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity MPPOH.
Industrial Production Methods: Industrial production of MPPOH follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may also be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MPPOH undergoes various chemical reactions, including:
Oxidation: MPPOH can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPPOH into its reduced forms.
Substitution: MPPOH can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
MPPOH has a wide range of applications in scientific research, including:
Chemistry: MPPOH is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MPPOH is employed in studies involving enzyme inhibition and receptor binding.
Medicine: MPPOH has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: MPPOH is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of MPPOH involves its interaction with specific molecular targets and pathways. MPPOH exerts its effects by:
Binding to Receptors: MPPOH binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: MPPOH can inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Pathway Modulation: MPPOH influences various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
MPPOH can be compared with other similar compounds to highlight its uniqueness:
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: This compound shares structural similarities with MPPOH but differs in its functional groups and reactivity.
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: Another similar compound with variations in its chemical structure and properties .
MPPOH stands out due to its specific combination of functional groups, which confer unique reactivity and applications in various fields.
Properties
Molecular Formula |
C24H25N5O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H25N5O4/c30-22-6-2-1-5-21(22)27-16-13-26(14-17-27)15-18-28(23-7-3-4-12-25-23)24(31)19-8-10-20(11-9-19)29(32)33/h1-12,30H,13-18H2 |
InChI Key |
BMGDYGZFZIIMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12102992.png)












